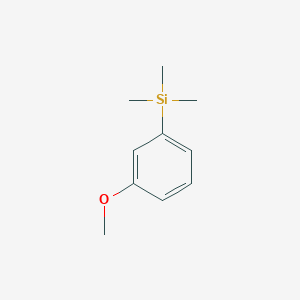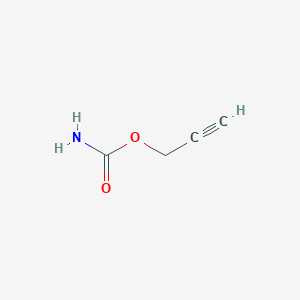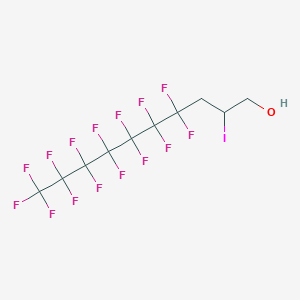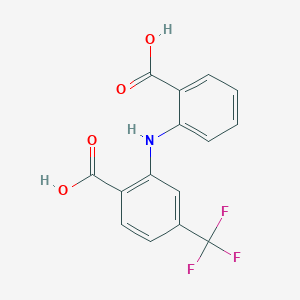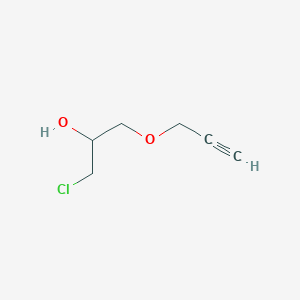
1-Chloro-3-(2-propynyloxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(2-propynyloxy)-2-propanol, also known as PCPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a colorless liquid that is soluble in water and organic solvents.
Scientific Research Applications
1-Chloro-3-(2-propynyloxy)-2-propanol has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-Chloro-3-(2-propynyloxy)-2-propanol has been shown to have anti-tumor properties and can be used as a potential chemotherapeutic agent. It has also been studied for its potential use as an anti-inflammatory and anti-viral agent.
In agriculture, 1-Chloro-3-(2-propynyloxy)-2-propanol has been shown to have insecticidal properties and can be used as a potential pesticide. It has also been studied for its potential use as a plant growth regulator.
In material science, 1-Chloro-3-(2-propynyloxy)-2-propanol has been studied for its potential use as a flame retardant and a plasticizer.
Mechanism Of Action
The mechanism of action of 1-Chloro-3-(2-propynyloxy)-2-propanol is not fully understood. However, it is believed that 1-Chloro-3-(2-propynyloxy)-2-propanol exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes such as cyclooxygenase and lipoxygenase. It is also believed that 1-Chloro-3-(2-propynyloxy)-2-propanol may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death.
Biochemical And Physiological Effects
1-Chloro-3-(2-propynyloxy)-2-propanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1-Chloro-3-(2-propynyloxy)-2-propanol can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been shown to have anti-inflammatory and anti-viral properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Chloro-3-(2-propynyloxy)-2-propanol in lab experiments is its relatively low toxicity compared to other chemical compounds. This makes it a safer alternative for researchers to use in their experiments. However, one limitation of using 1-Chloro-3-(2-propynyloxy)-2-propanol is its limited solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the study of 1-Chloro-3-(2-propynyloxy)-2-propanol. One direction is to further investigate its potential as a chemotherapeutic agent for various types of cancer. Another direction is to explore its potential as an anti-inflammatory and anti-viral agent. Additionally, further studies can be conducted to investigate its potential as a pesticide and plant growth regulator. Finally, more research can be done to explore its potential use as a flame retardant and plasticizer in material science.
Conclusion:
In conclusion, 1-Chloro-3-(2-propynyloxy)-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential use in medicine, agriculture, and material science. Further research is needed to fully understand its mechanism of action and to explore its potential in these fields.
Synthesis Methods
The synthesis of 1-Chloro-3-(2-propynyloxy)-2-propanol involves the reaction of propargyl alcohol with epichlorohydrin in the presence of a base such as potassium hydroxide. The resulting compound is then purified using distillation or chromatography. This synthesis method is relatively simple and can be easily scaled up for industrial production.
properties
CAS RN |
18180-29-5 |
|---|---|
Product Name |
1-Chloro-3-(2-propynyloxy)-2-propanol |
Molecular Formula |
C6H9ClO2 |
Molecular Weight |
148.59 g/mol |
IUPAC Name |
1-chloro-3-prop-2-ynoxypropan-2-ol |
InChI |
InChI=1S/C6H9ClO2/c1-2-3-9-5-6(8)4-7/h1,6,8H,3-5H2 |
InChI Key |
MMBMNIIFGNSOFO-UHFFFAOYSA-N |
SMILES |
C#CCOCC(CCl)O |
Canonical SMILES |
C#CCOCC(CCl)O |
Other CAS RN |
18180-29-5 |
synonyms |
1-Chloro-3-(2-propynyloxy)-2-propanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



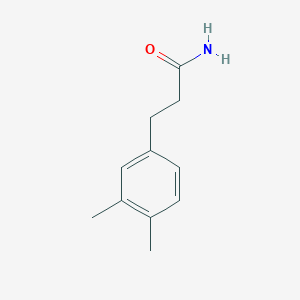
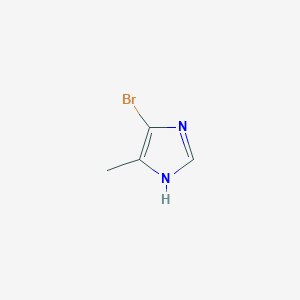
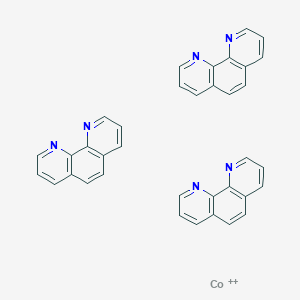
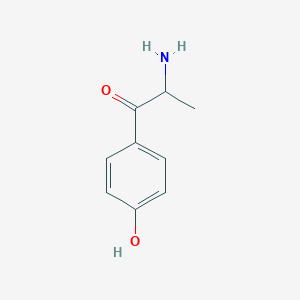
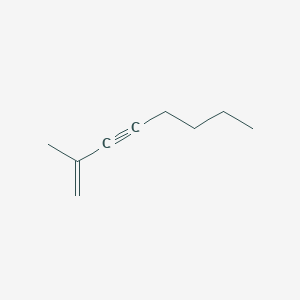
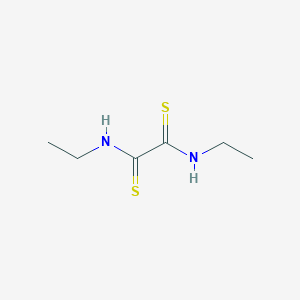
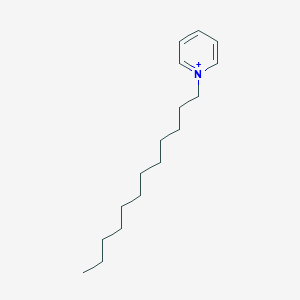
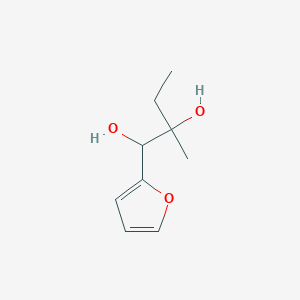
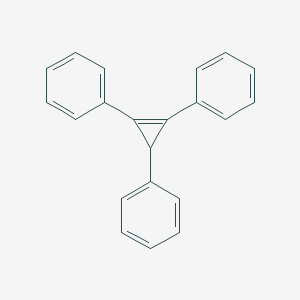
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
